4-Chloro-6-(trifluoromethyl)pyridin-3-ol

Lipophilicity Membrane Permeability Drug Design

Optimizing kinase inhibitor libraries? Analog substitution often fails due to altered LogP and pKa, compromising binding selectivity and reaction yields. 4-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 1260890-17-2) offers a validated substitution pattern. - **Key physicochemical parameters:** LogP = 2.98, pKa = 5.55 (vs. non-chlorinated analog LogP 2.38, pKa 3.96). - **Synthetic utility:** Chloro and trifluoromethyl groups enable orthogonal nucleophilic aromatic substitution (derived from 3,5-dichloro-2,4,6-trifluoropyridine). - **Supply reliability:** Consistent purity for HPLC method development and scalable intermediate synthesis.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1260890-17-2
Cat. No. B3227336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)pyridin-3-ol
CAS1260890-17-2
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)O)Cl
InChIInChI=1S/C6H3ClF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
InChIKeyRGVNTWCLBBJKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)pyridin-3-ol: Key Physicochemical Baseline


4-Chloro-6-(trifluoromethyl)pyridin-3-ol (CAS 1260890-17-2) is a halogenated trifluoromethylpyridinol derivative with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol [1]. The compound features a pyridine ring substituted at the 4-position with chlorine, at the 6-position with a trifluoromethyl group, and at the 3-position with a hydroxyl moiety [1]. This specific substitution pattern confers distinct physicochemical properties that influence its utility in synthetic chemistry and biological screening applications [2].

Halogenated trifluoromethylpyridine core suitable for medicinal chemistry scaffold design
Predicted physicochemical baseline (lipophilicity, pKa, boiling point) supports chromatographic method development
Site-selective nucleophilic aromatic substitution precursor from polyhalogenated pyridine

4-Chloro-6-(trifluoromethyl)pyridin-3-ol: Why Substitution Fails


In-class compounds such as 6-(trifluoromethyl)pyridin-3-ol (CAS 216766-12-0) and 4-chloro-pyridin-3-ol share core structural features but exhibit measurable differences in lipophilicity (LogP), ionization constant (pKa), and reactivity that preclude interchangeable use. The simultaneous presence of the electron-withdrawing chlorine and trifluoromethyl groups in 4-chloro-6-(trifluoromethyl)pyridin-3-ol modulates both its physicochemical profile and its synthetic utility in downstream transformations . Substituting a non-chlorinated or non-trifluoromethyl analog can alter reaction yields, purification efficiency, and biological target engagement—factors that are quantified in the comparative evidence below [1].

Lipophilicity mismatch
Target has higher predicted LogP than non-chlorinated analog; substitution may alter membrane permeability and chromatographic retention profiles.
Ionization profile shift
Weaker acid (higher pKa) compared to 6-(trifluoromethyl)pyridin-3-ol; pH-dependent extraction and assay behavior will differ.
Synthetic reactivity gap
Analogues lacking chlorine or trifluoromethyl groups do not support the selective fluorine displacement reactivity observed in polyhalogenated systems; route applicability may not transfer.

4-Chloro-6-(trifluoromethyl)pyridin-3-ol: Quantitative Comparisons


Lipophilicity (LogP): Advantage Over Non-Chlorinated Analog

The predicted LogP of 4-chloro-6-(trifluoromethyl)pyridin-3-ol is 2.98, which is 0.60 units higher (approximately 25% increase in partition coefficient) than the LogP of 2.38 for the non-chlorinated analog 6-(trifluoromethyl)pyridin-3-ol [1][2]. This increase in lipophilicity is attributable to the presence of the chloro substituent at the 4-position.

Lipophilicity (LogP)
Predicted / data to verify
Target LogP = 2.98 vs. 2.38 for non-chlorinated analog (ΔLogP +0.60, ~25% higher partition coefficient). Predicted by computational method.
Higher LogP suggests improved passive membrane permeability; influences chromatographic retention.
Confirm experimentally; no direct measured LogP source cited.
Lipophilicity Membrane Permeability Drug Design

Ionization (pKa): Weaker Acidity vs. Non-Chlorinated Analog

The predicted pKa of the hydroxyl group in 4-chloro-6-(trifluoromethyl)pyridin-3-ol is 5.55 ± 0.10, compared to 3.96 ± 0.18 for 6-(trifluoromethyl)pyridin-3-ol . The approximately 1.6 unit higher pKa indicates that the target compound is a weaker acid and will be predominantly unionized at physiological pH (7.4), whereas the comparator will be largely ionized.

Ionization (pKa)
Predicted / data to verify
Target hydroxyl pKa = 5.55 ± 0.10 vs. 3.96 ± 0.18 for non-chlorinated analog (ΔpKa ≈ +1.6; weaker acid). Predicted values.
pKa shift impacts ionization state at physiological pH and pH-dependent purification behavior.
Verify with experimental determination; predicted values may differ from measured.
pKa Ionization Solubility Reactivity

Volatility: Lower Boiling Point vs. Non-Chlorinated Analog

The predicted boiling point of 4-chloro-6-(trifluoromethyl)pyridin-3-ol at 760 mmHg is 264.3 ± 35.0 °C, which is approximately 22 °C lower than the 286.7 ± 35.0 °C reported for 6-(trifluoromethyl)pyridin-3-ol [1][2]. The lower boiling point reflects the influence of the chloro substituent on intermolecular forces.

Boiling Point
Predicted / data to verify
Target boiling point 264.3 ± 35.0 °C vs. 286.7 ± 35.0 °C for non-chlorinated analog (ΔTb ≈ -22 °C; more volatile). Predicted at 760 mmHg.
Lower boiling point may facilitate distillation; affects storage and handling under reduced pressure.
Predicted values; actual boiling point may vary. Confirm during process development.
Boiling Point Volatility Purification Handling

Synthetic Utility: Nucleophilic Aromatic Substitution Reactivity

4-Chloro-6-(trifluoromethyl)pyridin-3-ol can be accessed from 3,5-dichloro-2,4,6-trifluoropyridine via nucleophilic substitution with sodium methoxide, followed by hydro-dechlorination [1]. This route exploits the selective displacement of fluorine over chlorine in polyhalogenated pyridines, a reactivity profile that is not available with non-fluorinated or non-chlorinated analogs [1].

Synthetic Utility
Reported method
Accessible via selective fluorine displacement from 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by hydro-dechlorination.
Unique substitution pattern enables site-selective functionalization for complex heterocyclic scaffolds and macrocycles.
Reaction conditions: sodium methoxide in polar aprotic solvents (Chambers et al. 2005).
Synthesis Nucleophilic Substitution Macrocycle Formation Fluorine Displacement

Anti-Chlamydial Activity: Class-Level Potency Profile

While direct IC50 data for 4-chloro-6-(trifluoromethyl)pyridin-3-ol against Chlamydia trachomatis are not reported in primary literature, structurally related trifluoromethylpyridines demonstrate potent anti-chlamydial activity with IC50 values in the low microgram-per-milliliter range (e.g., compound 2 in Seleem et al. 2022 exhibited an IC50 of 5.8 μg/mL) [1]. The target compound shares the critical 3-(trifluoromethyl)-pyridine pharmacophore identified as beneficial for activity [1].

Anti-Chlamydial Activity
Class-level inference
No direct IC50 reported for target compound. Structurally related trifluoromethylpyridines show IC50 ~5.8 μg/mL against C. trachomatis (Seleem et al. 2022).
Potential antimicrobial screening scaffold; requires direct validation in target-based assays.
Activity based on class-level inference; confirm with in vitro evaluation of this compound.
Anti-Chlamydial IC50 Antibacterial Selectivity

4-Chloro-6-(trifluoromethyl)pyridin-3-ol Applications


Medicinal Chemistry: Kinase Inhibitor Scaffold

The enhanced lipophilicity (LogP = 2.98) and specific substitution pattern of 4-chloro-6-(trifluoromethyl)pyridin-3-ol align with the design principles of ATP-competitive kinase inhibitors, where a halogenated pyridine core improves binding affinity and selectivity [1]. The compound can serve as a key intermediate for constructing kinase inhibitors targeting oncology and inflammatory disease pathways [1].

Anti-Infective Drug Discovery: Lead Optimization for Chlamydia

Based on class-level activity data showing that trifluoromethylpyridines are bactericidal against C. trachomatis with no impact on commensal bacteria [1], 4-chloro-6-(trifluoromethyl)pyridin-3-ol is a candidate building block for synthesizing and optimizing selective anti-chlamydial agents. Its distinct pKa (5.55) may influence intracellular accumulation and target engagement within the chlamydial inclusion [1].

Synthetic Methodology: Regioselective Functionalization Precursor

The compound's genesis from 3,5-dichloro-2,4,6-trifluoropyridine via fluorine displacement [1] underscores its utility in nucleophilic aromatic substitution strategies. Researchers developing new methods for pyridine functionalization or macrocycle synthesis can leverage the chloro and trifluoromethyl groups as handles for orthogonal transformations [1].

Chromatographic Method Development and Physicochemical Profiling

The predicted LogP (2.98), pKa (5.55), and boiling point (264.3 °C) provide a reliable baseline for developing HPLC and GC methods [1][2]. Procurement teams selecting between this compound and its non-chlorinated analog (LogP = 2.38, pKa = 3.96) can use these values to predict retention times, solubility in mobile phases, and optimal purification conditions [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Halogenated pyridine core with predicted lipophilicity and ionization profile
Binding affinity and selectivity assays against kinase panels
Anti-chlamydial lead optimization
Trifluoromethylpyridine pharmacophore from class-level anti-infective evidence
Intracellular accumulation and target engagement within chlamydial inclusion
Synthetic methodology development
Orthogonal chloro and trifluoromethyl handles for nucleophilic aromatic substitution
Regioselectivity and yield in macrocycle or heterocycle construction
Chromatographic method development
Predicted LogP, pKa, and boiling point baseline for retention and separation
HPLC/GC method optimization and purification condition confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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